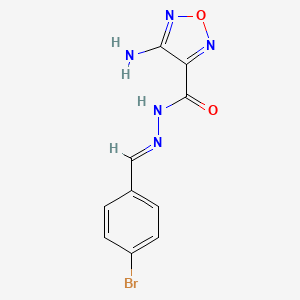

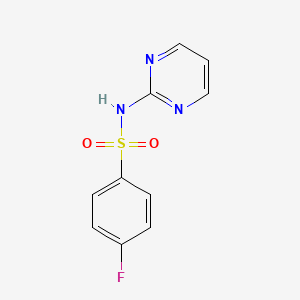

4-amino-N'-(4-bromobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-amino-N'-(4-bromobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide often involves condensation reactions, where Schiff bases are formed by the reaction of aldehydes with hydrazides. For instance, the synthesis of similar Schiff bases has been reported through the reaction of 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide, showcasing the typical approach for synthesizing such compounds (Mei-An Zhu & X. Qiu, 2011).

Molecular Structure Analysis

The molecular structure of compounds akin to 4-amino-N'-(4-bromobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide is often elucidated using X-ray single crystal determination. For example, a related Schiff base crystallizes in the monoclinic space group with specific unit cell dimensions, indicating a detailed molecular geometry that can be analyzed to understand the compound's molecular structure and interactions (Mei-An Zhu & X. Qiu, 2011).

Chemical Reactions and Properties

The chemical reactions involving compounds like 4-amino-N'-(4-bromobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide can include various transformations, such as the formation of different heterocyclic rings. For instance, the reaction between benzoic acid hydrazides and ethyl N-carbobenzyloxythionoglycinate produces 2-aminomethyl-1,3,4-oxadiazoles, indicating the versatility of such compounds in chemical synthesis (J. Sikorski, D. A. Mischke, & B. J. Schulte, 1987).

Physical Properties Analysis

The physical properties, such as crystallinity and molecular conformation, play a crucial role in understanding the behavior of compounds like 4-amino-N'-(4-bromobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide. The crystal structure analysis often reveals the presence of intermolecular hydrogen bonds and other interactions that contribute to the compound's stability and physical properties (Mei-An Zhu & X. Qiu, 2011).

Chemical Properties Analysis

The chemical properties of such compounds can be influenced by the presence of functional groups and the compound's overall structure. For example, Schiff bases like 4-amino-N'-(4-bromobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide may exhibit specific reactivity patterns due to the presence of the C=N double bond and the potential for forming various heterocyclic structures, as seen in reactions with thionoglycinates leading to oxadiazole or triazole derivatives (J. Sikorski, D. A. Mischke, & B. J. Schulte, 1987).

Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Activities

One area of research has focused on the synthesis and study of derivatives containing the oxadiazole ring, which have shown promising antimicrobial and antioxidant activities. A study by Menteşe, Ülker, and Kahveci (2015) synthesized a series of derivatives incorporating triazole, thiadiazole, oxadiazole, and morpholine rings. These compounds exhibited significant α-glucosidase inhibitory, antimicrobial, and antioxidant properties, with some derivatives showing very good ABTS and DPPH scavenging activities, indicating their potential as therapeutic agents in managing diseases related to oxidative stress and microbial infections (Menteşe, Ülker, & Kahveci, 2015).

Antiproliferative and Anticancer Activity

Another significant application of this compound is in the development of antiproliferative and anticancer agents. Kumar et al. (2014) reported the synthesis of new 2,5-disubstituted-1,3,4-oxadiazoles that were evaluated for their in vitro antiproliferative effects against various human cancer cell lines. Some analogs from this study showed good activity across all cell lines tested, highlighting the potential of oxadiazole derivatives as cancer therapeutics (Kumar, Mohana, Mallesha, & Veeresh, 2014).

Antifungal and Agricultural Applications

Research into the agricultural applications of oxadiazole derivatives has also been conducted, with studies focusing on their antifungal properties. Wu et al. (2019) developed novel 1,3,4-oxadiazole-2-carbohydrazides as potential agricultural antifungal agents, targeting succinate dehydrogenase. This study revealed that the designed compounds showed extremely bioactive properties against several types of fungi and oomycetes, with some compounds exhibiting superior efficacy to existing fungicides (Wu et al., 2019).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-amino-N-[(E)-(4-bromophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN5O2/c11-7-3-1-6(2-4-7)5-13-14-10(17)8-9(12)16-18-15-8/h1-5H,(H2,12,16)(H,14,17)/b13-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXGXZFQDOWUER-WLRTZDKTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)C2=NON=C2N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)C2=NON=C2N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-indol-3-yl)-N'-[(6-methoxy-2-naphthyl)methylene]acetohydrazide](/img/structure/B5513216.png)

![methyl {[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5513222.png)

![(3R*,4R*)-1-{4-[(2-hydroxyethyl)thio]benzoyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5513236.png)

![N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5513243.png)

![3-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5513250.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(cyclopropylsulfonyl)-3-pyrrolidinyl]-6-(methoxymethyl)-4-pyrimidinamine](/img/structure/B5513262.png)

![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5513265.png)

![2-allyl-9-[2-(phenylsulfonyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5513273.png)

![4-{4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5513280.png)

![ethyl 4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5513307.png)